6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid group of the chromene core and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chromene core are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Chromene Derivatives: Compounds with a chromene core, such as coumarins and flavonoids.
Uniqueness
6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrrolidine ring, a methoxyphenyl group, and a chromene core
Properties
Molecular Formula |
C24H25ClN2O4 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O4/c1-15-11-22-18(12-19(15)25)21(28)13-23(31-22)24(29)26-14-20(27-9-3-4-10-27)16-5-7-17(30-2)8-6-16/h5-8,11-13,20H,3-4,9-10,14H2,1-2H3,(H,26,29) |
InChI Key |
QZOYAKDPBMKJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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